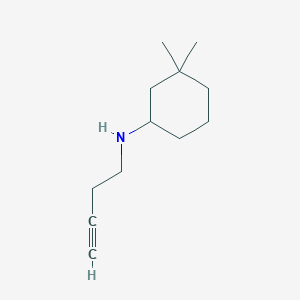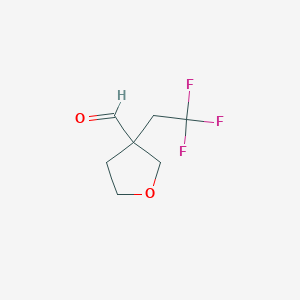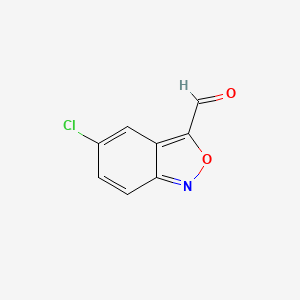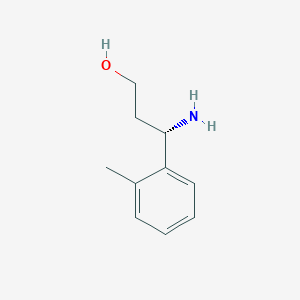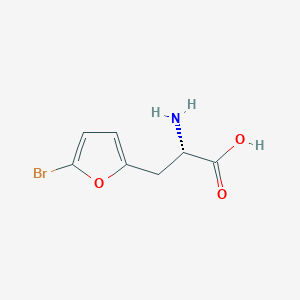
(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid is an organic compound that features a brominated furan ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid typically involves the bromination of a furan derivative followed by the introduction of the amino acid moiety. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromofuran. This intermediate is then subjected to a coupling reaction with a suitable amino acid derivative, such as (S)-alanine, under conditions that promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a non-brominated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can produce a variety of functionalized furan derivatives.
Scientific Research Applications
(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The brominated furan ring can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid: Features a brominated furan ring.
(2S)-2-amino-3-(5-chlorofuran-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-3-(5-fluorofuran-2-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro- and fluoro-analogues. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
AHFZOTSGNQDYDD-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(OC(=C1)Br)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
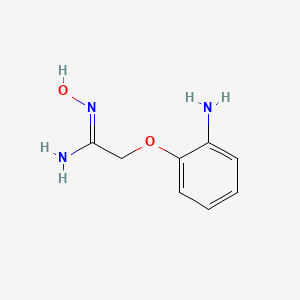
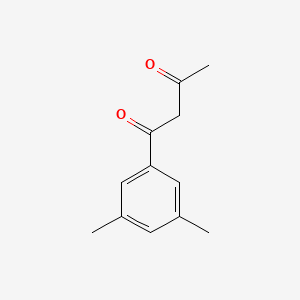
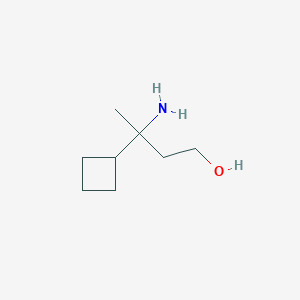

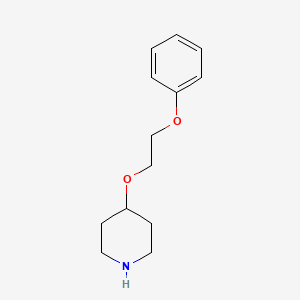
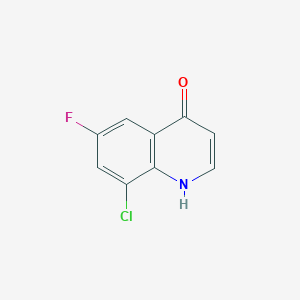

![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
